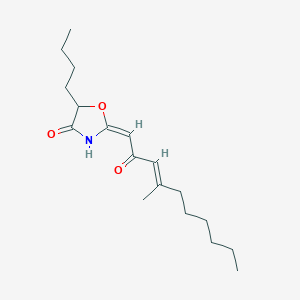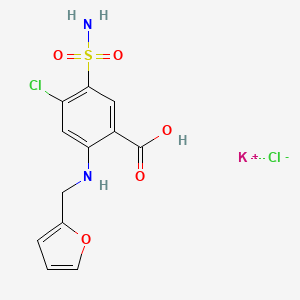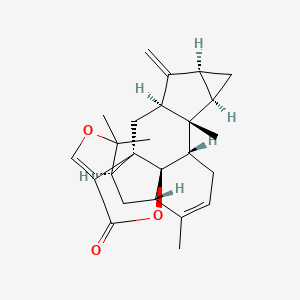
cis-11,12-Methyleneoctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-11,12-methyleneoctadecanoic acid is an organic molecular entity.
Wissenschaftliche Forschungsanwendungen
1. Biochemical Identification in Organisms
Cis-11,12-Methyleneoctadecanoic acid, also known as lactobacillic acid, has been identified as part of the biochemical makeup of various organisms. For instance, it has been found in the phosphatidylethanolamines of several trypanosomatid flagellates, including Crithidia, Leptomonas, Herpetomonas, and others. Notably, its presence is independent of endosymbiotic or other microbiological associates (Fish et al., 1981). Additionally, cyclopropane fatty acids like this compound have been synthesized enzymatically in bacteria, as demonstrated in studies involving Serratia marcescens and Clostridium butyricum (Zalkin, Law, & Goldfine, 1963).
2. Metabolic Pathways and Biological Effects
This compound plays a role in various metabolic pathways and has biological effects. For example, it has been observed in the metabolism of Tetrahymena pyriformis, where it undergoes degradation and contributes to the production of certain metabolic by-products (Tipton & al-Shathir, 1974).
3. Implications in Food and Nutrition
This compound is also relevant in the context of food and nutrition. For example, it is related to conjugated linoleic acid isomers found in meat and dairy products. These isomers are known for their various physiological effects, including potential anticarcinogenic actions (Churruca, Fernández-Quintela, & Portillo, 2009). Furthermore, research into the catalytic isomerization of linoleic acid for the production of anticarcinogenic constituents in food has included studies on this compound (Bernas et al., 2003).
Eigenschaften
Molekularformel |
C19H36O2 |
|---|---|
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
10-[(1R)-2-hexylcyclopropyl]decanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17?,18-/m1/s1 |
InChI-Schlüssel |
IJKRDVKGCQRKBI-QRWMCTBCSA-N |
Isomerische SMILES |
CCCCCCC1C[C@H]1CCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)

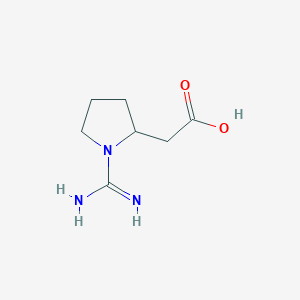


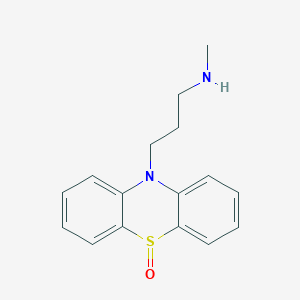
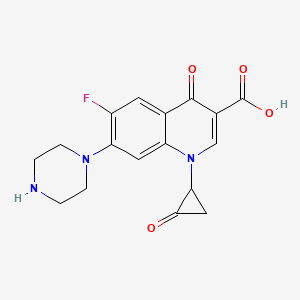
![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)

